tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hcl
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Overview
Description
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride is a chemical compound that belongs to the class of diazabicyclo compounds. These compounds are known for their unique bicyclic structure, which imparts specific chemical and physical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hcl involves several steps. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure for many tropane alkaloids . This process typically starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is achieved through various synthetic methodologies, including desymmetrization processes starting from achiral tropinone derivatives .
Chemical Reactions Analysis
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is often used in the study of enzyme mechanisms and as a ligand in binding studiesIndustrially, it can be used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hcl involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride can be compared with other similar compounds, such as tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate . These compounds share a similar bicyclic structure but differ in their functional groups and stereochemistry. The unique combination of functional groups and stereochemistry in tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hcl imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINHAWHABHPACF-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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